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Inhibitor of Apoptosis (IAP) proteins are a family of anti-apoptotic regulators that promote cancer cell

survival and resistance to therapy. They are characterized by the presence of one to three Baculovirus IAP

Repeat (BIR) domains [1] [2].

The human IAP family consists of eight members, with the following being the most studied in the context

of cancer therapy:

IAP Family
Member

Gene
Name(s)

Primary Functions & Characteristics

XIAP BIRC4 Most potent direct inhibitor of caspases-3, -7, and -9 [3] [4]

cIAP1 & cIAP2 BIRC2,
BIRC3

E3 ubiquitin ligases; key regulators of NF-κB signaling and death
receptor pathways [3] [5] [4]

Survivin BIRC5 Regulates cell division and apoptosis inhibition; strongly associated
with poor prognosis [1] [6]

ML-IAP (Livin) BIRC7 Overexpressed in melanomas; inhibits apoptosis and binds SMAC
[1] [7]

NAIP BIRC1 Involved in innate immune response [1]

Apollon BIRC6 Large IAP; E3 ubiquitin ligase for SMAC and caspase-9 [1]

ILP-2 BIRC8 Testis-specific IAP [1]
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A key mechanism of IAP inhibition is through the endogenous protein SMAC (Second Mitochondria-

derived Activator of Caspases). Upon apoptosis induction, SMAC is released into the cytosol and binds to

the BIR domains of IAPs, displacing and freeing the caspases to execute cell death [3] [4]. This interaction is

the foundation for developing SMAC mimetics as IAP antagonists.

The following diagram illustrates the core mechanism of how IAP antagonists (SMAC mimetics) promote

cell death.
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Core mechanism of IAP antagonism: SMAC or mimetics bind IAPs, releasing caspases to induce apoptosis.

AEG41174 and the IAP Antagonist Landscape

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s547868?utm_src=pdf-body-img
https://www.smolecule.com/products/s547868?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


AEG41174 is a small molecule IAP inhibitor developed by Aegera Therapeutics. According to a 2019 press

release, it was characterized as a "novel, non-ATP competitive, small molecule tyrosine kinase inhibitor

targeting therapeutically significant kinases including JAK2 and Bcr-Abl," and was reported to be in a Phase

1 clinical trial at that time [8]. It was part of a portfolio that also included other candidates like AEG40826 (a

potent IAP antagonist) and AEG35156 (a XIAP-targeting antisense oligonucleotide) [8].

It is important to note that the development of IAP antagonists has advanced significantly, with many

candidates progressing further than AEG41174. The table below summarizes key IAP antagonists to provide

context for the field.

Compound Name
Chemical Type / Key
Features

Primary Targets & Notes
Highest
Reported
Phase

AEG41174 Small molecule, non-ATP
competitive TKI [8]

JAK2, Bcr-Abl; Phase I (status as
of 2019) [8]

Phase I

Birinapant
(TL32711)

Bivalent SMAC mimetic
[7]

XIAP (Kd: 45 nM), cIAP1 (Kd: <1
nM); promotes cIAP degradation

[7]

Phase II

Xevinapant (AT-
406/Debio 1143)

Oral SMAC

mimetic/antagonist [2] [7]

XIAP, cIAP1, cIAP2 [7] Phase III

LCL161 Oral IAP inhibitor [9] [7] XIAP, cIAP1; promotes cIAP1

degradation and inhibits TNF-
mediated NF-κB activation [7]

Phase II

Tolinapant
(ASTX660)

Oral non-peptidomimetic
antagonist [7]

Dual antagonist of cIAP and XIAP
[7]

Phase II

GDC-0152 Peptidomimetic antagonist
[1] [7]

Pan-IAP binder (XIAP, cIAP1,
cIAP2, ML-IAP) [7]

Phase I

Experimental Considerations for IAP Research
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For researchers designing experiments with IAP antagonists, here are key methodologies and mechanistic

considerations based on the literature.

Combination Strategies: Preclinical data strongly suggests that IAP antagonists are most effective
in combination with other agents. Common partners include TRAIL receptor agonists, conventional
chemotherapy (e.g., vincristine, doxorubicin), radiation therapy, and PARP inhibitors (especially in
BRCA-mutated models) [3] [8] [9].

Key Assays and Readouts:
Cell Viability: Measure using assays like acid phosphatase or flow cytometry with propidium

iodide (PI) staining [10] [9].
Apoptosis Detection: Quantify via TUNEL assay or by measuring caspase activation (e.g.,

cleaved caspases-3, -7, -9) using Western blot or activity assays [10] [9].
Protein Degradation and Pathway Analysis: Use Western blot to monitor rapid degradation

of cIAP1 and cleavage of PARP. Assess activation of NF-κB and MAPK pathways [10] [7].
Gene Modulation: Utilize siRNA or shRNA to knock down specific IAPs (e.g., XIAP, cIAP1) and

validate target specificity and phenotypic effects [10] [9].
In Vivo Models: The anti-tumor efficacy of IAP antagonists is frequently validated in human tumor

xenograft mouse models and Patient-Derived Xenograft (PDX) models [9].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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